molecular formula C37H66O7 B8271654 Muconin CAS No. 183195-98-4

Muconin

Cat. No. B8271654
CAS RN: 183195-98-4
M. Wt: 622.9 g/mol
InChI Key: AQGAHXFRKSQXSN-LTGLSHGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Muconin belongs to the class of organic compounds known as annonaceous acetogenins . These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl-substituted alpha, beta-unsaturated-gamma-lactone . This compound was isolated from the American pawpaw Asimina triloba and showed potent cytotoxicity against human pancreatic and breast tumor cells .


Synthesis Analysis

The synthesis of this compound involves a coupling reaction of a THF–THP segment and a terminal butenolide . Key reactions include successive ether-ring formation reaction under acidic and basic conditions or one-pot double cyclization promoted by TBAF and stereoselective reduction of acyclic ketones adjacent to . A novel approach that enables the stereoselective synthesis of such a natural compound or its enantiomer from a common precursor has been described .


Molecular Structure Analysis

This compound can be split up into three parts: a long carbon chain, sequential THF and THP rings, and a 2,4-disubstituted R,â-unsaturated ç-lactone . The concept of molecular simplification as a drug design strategy to shorten synthetic routes, while keeping or enhancing the biological activity of the lead drug, has been applied to this compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the hydrolysis of the prochiral dihydrofuran bis amide to the monoacid with high enantioselectivity . Other reactions include the construction of the furanosyl alkyne by coupling the tetrahydrofuranyl carboxylic acid with the alkyne .

properties

CAS RN

183195-98-4

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(2S)-4-[(2R,10S)-2,10-dihydroxy-10-[(2S,6R)-6-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]oxan-2-yl]decyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-13-16-21-32(40)34-24-25-36(44-34)35-23-18-22-33(43-35)31(39)20-17-14-11-12-15-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33-,34+,35+,36+/m0/s1

InChI Key

AQGAHXFRKSQXSN-LTGLSHGVSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CCC[C@H](O2)[C@H](CCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C2CCCC(O2)C(CCCCCCCC(CC3=CC(OC3=O)C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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